ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-4-31-22(30)26-11-9-25(10-12-26)17(28)13-27-21(29)19-20(32-15(3)23-19)18(24-27)16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPCLIBBYQOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)C)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews available literature on its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 418.52 g/mol. Its structure features a thiazole moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial agents.
Synthesis
The synthesis of thiazole derivatives has been extensively studied. For instance, a recent study demonstrated various synthetic pathways leading to the formation of thiazole-linked hybrids, which include this compound as a derivative. These pathways often involve heterocyclization and other organic reactions that enhance the biological activity of the resulting compounds .
Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. This compound has shown effectiveness against various cancer cell lines:
- In vitro studies have demonstrated significant cytotoxicity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and lung adenocarcinoma (A549) cells.
- The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/mTOR .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including:
- Staphylococcus aureus and Streptococcus pyogenes , with minimum inhibitory concentrations (MICs) in the low micromolar range.
- The thiazole scaffold contributes to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions in bacteria .
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various thiazole derivatives, including the target compound. Results indicated that modifications at specific positions on the thiazole ring could enhance activity significantly, suggesting structure-activity relationships (SAR) that guide further development .
- Toxicity Assessments : Acute toxicity studies revealed that while the compound is effective against cancer cells, it maintains a favorable safety profile in preliminary assessments, making it a candidate for further pharmacological evaluation .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may act by inhibiting key enzymes involved in cancer cell metabolism and proliferation, potentially leading to novel therapeutic strategies against resistant cancer types .
Comparative Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate. Compounds featuring thiazolidinone structures have demonstrated efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor progression. For instance, thiazolidinone derivatives have been shown to inhibit protein/tyrosine kinases such as c-Met and CDK2, which are critical in cancer cell proliferation and survival .
Mechanism of Action
The anticancer activity is often attributed to the inhibition of specific enzymes, leading to reduced tumor growth and increased apoptosis in cancer cells. For example, certain thiazolidinone derivatives exhibited IC50 values as low as 0.24 µM against HepG2 liver cancer cells, indicating potent cytotoxic effects .
Antimicrobial Properties
Broad-spectrum Activity
Compounds related to this compound have also been investigated for their antimicrobial properties. Thiazole derivatives are known for their activity against a range of pathogens, including bacteria and fungi. The structural features of these compounds facilitate interactions with microbial targets, leading to effective inhibition of growth .
Synthetic Methodologies
Innovative Synthesis Techniques
The synthesis of this compound involves advanced methodologies that enhance yield and purity. Techniques such as ultrasound-assisted synthesis and microwave irradiation have been employed to optimize reaction conditions, resulting in higher efficiency and reduced reaction times .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of Ester Group
The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid:
This reaction is critical for modifying the compound’s solubility or reactivity .
Amidation
Amide formation from carboxylic acids involves coupling with amines using reagents like DCC or HATU:
This step could facilitate further functionalization .
Reduction of Carbonyl Groups
The ketone (4-oxo) group in the thiazolo-pyridazin ring may undergo reduction using LiAlH₄ or NaBH₄ to form secondary alcohols:
This reaction alters the compound’s pharmacological profile.
Piperazine Substitution
Nucleophilic substitution at piperazine’s nitrogen atoms may occur with alkylating agents (e.g., chloroacetyl chloride) under basic conditions:
This is consistent with methods for bis-piperazine derivatives .
Cyclization of Thiazolo-pyridazin Moiety
Formation of the thiazolo[4,5-d]pyridazin ring likely involves intramolecular cyclization of a nitrile and sulfur-containing precursor, facilitated by bases like NaOH or K₂CO₃ .
Acetyl Transfer
Acetylation of piperazine or other nucleophilic groups proceeds via nucleophilic attack on chloroacetyl derivatives:
This is analogous to methods for synthesizing bis-piperazine derivatives .
Functional Group Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Ethyl ester (COOEt) | Hydrolysis | NaOH, H₂O, reflux | Carboxylic acid (COOH) |
| Ketone (4-oxo) | Reduction | LiAlH₄, THF | Secondary alcohol |
| Amide (CONH) | Amidation | DCC, HATU, amine | Modified amide derivatives |
| Piperazine (N) | Alkylation/acylation | Chloroacetyl chloride, K₂CO₃ | Piperazine-acylated derivatives |
Research Findings
-
Yield Optimization : Cyclization steps typically achieve 70–88% yields under reflux with sodium ethoxide .
-
Spectral Data : IR and NMR analyses confirm functional groups (e.g., NH₂ at ~10.19 ppm in DMSO) .
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Biological Potential : Similar thiazolo-pyridazin derivatives exhibit anti-inflammatory or neuroprotective activity, suggesting potential for this compound.
Challenges and Considerations
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Regioselectivity : Cyclization and substitution reactions require precise control to avoid side products.
-
Stability : The ester and amide groups may hydrolyze under basic or acidic conditions, impacting stability.
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Scalability : Multi-step synthesis necessitates efficient purification techniques (e.g., recrystallization from DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
